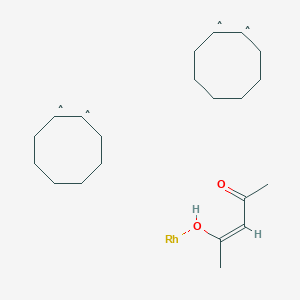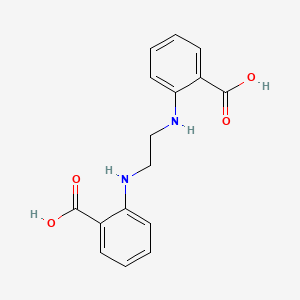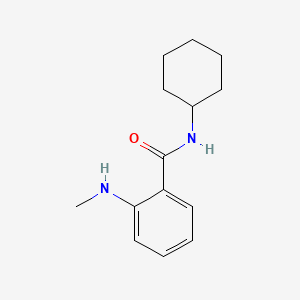![molecular formula C20H34Cl4Ru2-2 B3131026 Dichlorodi-mu-chlorobis[(1,2,3,6,7,8-eta-2,7-dimethyl-2,6-octadiene-1,8-diyl]diruthenium(IV) CAS No. 34801-97-3](/img/structure/B3131026.png)
Dichlorodi-mu-chlorobis[(1,2,3,6,7,8-eta-2,7-dimethyl-2,6-octadiene-1,8-diyl]diruthenium(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorodi-mu-chlorobis[(1,2,3,6,7,8-eta-2,7-dimethyl-2,6-octadiene-1,8-diyl]diruthenium(IV) is a complex organoruthenium compound with the molecular formula C20H32Cl4Ru2[_{{{CITATION{{{_1{Dichlorobis(mu-chloro)bis(1,2,3,6,7,8-η)-2,7-dimethyl-2,6 ... - VWR
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of ruthenium chloride with appropriate organic ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with rigorous control of temperature, pressure, and reactant concentrations. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: In biological research, it serves as a tool for studying enzyme mechanisms and metalloenzyme functions.
Industry: In the industrial sector, it is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The ruthenium centers in the compound can coordinate with various biomolecules, leading to specific biological activities.
Comparison with Similar Compounds
Tris(triphenylphosphine)ruthenium(II) dichloride
Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II)
Uniqueness: Dichlorodi-mu-chlorobis[(1,2,3,6,7,8-eta-2,7-dimethyl-2,6-octadiene-1,8-diyl]diruthenium(IV) is unique due to its specific ligand structure and the presence of two ruthenium atoms, which contribute to its distinct reactivity and applications.
Properties
CAS No. |
34801-97-3 |
|---|---|
Molecular Formula |
C20H34Cl4Ru2-2 |
Molecular Weight |
618.4 g/mol |
IUPAC Name |
chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethanidylocta-2,6-diene |
InChI |
InChI=1S/2C10H16.4ClH.2Ru/c2*1-9(2)7-5-6-8-10(3)4;;;;;;/h2*7-8H,1,3,5-6H2,2,4H3;4*1H;;/q2*-2;;;;;2*+2/p-2 |
InChI Key |
FXCVKILDWMHTRK-UHFFFAOYSA-L |
SMILES |
CC(=CCCC=C(C)[CH2-])[CH2-].CC(=CCCC=C(C)[CH2-])[CH2-].[ClH+][Ru-]([ClH+])Cl.Cl[Ru+] |
Isomeric SMILES |
C/C(=C\CC/C=C(/[CH2-])\C)/[CH2-].C/C(=C/CC/C=C(\[CH2-])/C)/[CH2-].[ClH+][Ru-](Cl)[ClH+].Cl[Ru+] |
Canonical SMILES |
CC(=CCCC=C(C)[CH2-])[CH2-].CC(=CCCC=C(C)[CH2-])[CH2-].[ClH+][Ru-]([ClH+])Cl.Cl[Ru+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methylbenzenesulfonyl)-1-[(pyridin-3-yl)methyl]urea](/img/structure/B3130957.png)
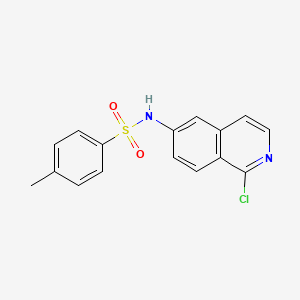
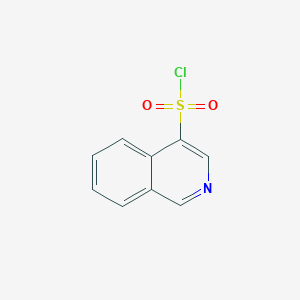
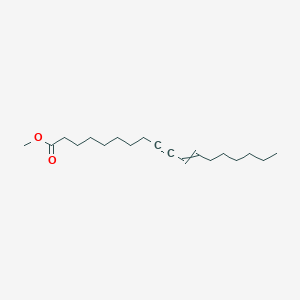

![N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B3130991.png)

![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B3130995.png)
